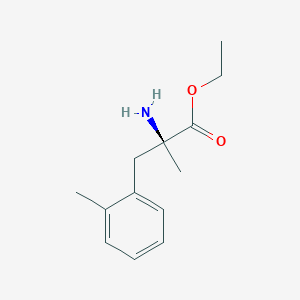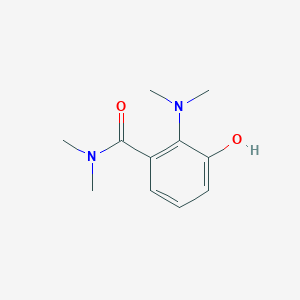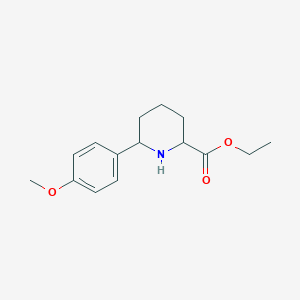
phosphonium)ethane bis(tetrafL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate): is an organic compound with the chemical formula C26H49BF4P2 . It is typically a white solid with a melting point of approximately 125-130°C . This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . It is primarily used as a ligand in metal-catalyzed reactions and as an electrolyte in electrochemical devices .
準備方法
Synthetic Routes and Reaction Conditions:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through the following steps :
Reaction of Nickel Complex: The synthesis begins with the reaction of (Ni(dppe)O2) with (N=CCl4) to form .
Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with ethanol containing tetrafluoroboric acid to yield 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).
Industrial Production Methods:
The industrial production of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) primarily undergoes the following types of reactions :
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also be reduced, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve and .
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides , while reduction can produce phosphines .
科学的研究の応用
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in metal-catalyzed reactions, such as and .
Biology: The compound is studied for its potential use in and .
Medicine: and .
Industry: It is used as an electrolyte in and other electrochemical devices.
作用機序
The mechanism by which 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) exerts its effects involves its role as a ligand . As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of metal-ligand complexes . These complexes can then participate in various chemical transformations, such as oxidation , reduction , and substitution reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,4-Bis(dicyclohexylphosphino)butane
Comparison:
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and properties . Compared to similar compounds, it offers distinct advantages in terms of solubility , stability , and reactivity . For example, it is more soluble in organic solvents and exhibits higher stability under various reaction conditions. Additionally, its reactivity as a ligand in metal-catalyzed reactions is often superior, making it a preferred choice in many applications.
特性
分子式 |
C26H50B2F8P2 |
|---|---|
分子量 |
598.2 g/mol |
IUPAC名 |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H |
InChIキー |
XUOPEGUAMNNBER-UHFFFAOYSA-N |
正規SMILES |
B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






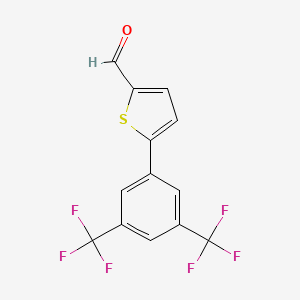



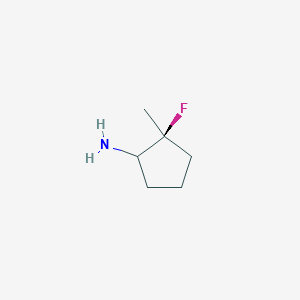
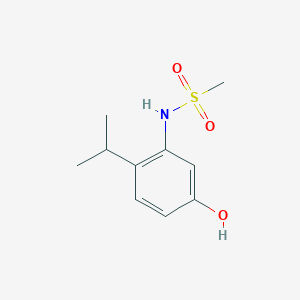
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
